N-(2-cyanophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide
Descripción
Propiedades
IUPAC Name |
N-(2-cyanophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N6O3/c21-12-14-6-4-5-9-16(14)23-17(27)13-26-20(28)25-11-10-22-19(18(25)24-26)29-15-7-2-1-3-8-15/h1-11H,13H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSJPJUJAGBLPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=CC=C4C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
The synthesis of N-(2-cyanophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide typically involves multiple steps. One common method includes the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . The reaction conditions often require refluxing in ethanol at elevated temperatures (around 85°C) to facilitate the formation of the triazolo-pyrazine ring . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity, often using automated synthesis equipment to ensure consistency and scalability .
Análisis De Reacciones Químicas
N-(2-cyanophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo-derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazolo-pyrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group, using reagents like alkyl halides or acyl chlorides
Aplicaciones Científicas De Investigación
Anti-inflammatory Activity
Recent studies have indicated that N-(2-cyanophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide exhibits significant anti-inflammatory properties. In silico molecular docking studies suggest that it may act as a potent inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the inflammatory response. Inhibition of this enzyme can potentially lead to reduced inflammation in various conditions such as arthritis and asthma .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies show that it exhibits activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth. This makes it a candidate for further development as an antibacterial agent .
Synthesis and Characterization
The synthesis of N-(2-cyanophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide has been achieved through a multi-step process involving the reaction of appropriate precursors under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) have confirmed the structure and purity of the synthesized compound.
Case Study: Anti-inflammatory Potential
A study conducted by researchers evaluated the anti-inflammatory potential of this compound using both in vitro and in vivo models. The results indicated a significant reduction in inflammatory markers in treated groups compared to controls. This supports its potential use in treating inflammatory diseases .
Case Study: Antimicrobial Efficacy
Another research effort focused on the antimicrobial efficacy of N-(2-cyanophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound demonstrated notable inhibitory effects with Minimum Inhibitory Concentration (MIC) values lower than those of standard antibiotics used for comparison .
Mecanismo De Acción
The mechanism of action of N-(2-cyanophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide involves its interaction with specific molecular targets. For instance, as a c-Met and VEGFR-2 inhibitor, it binds to the active sites of these kinases, blocking their activity and thereby inhibiting cancer cell proliferation . The compound’s structure allows it to fit into the binding pockets of these proteins, disrupting their normal function and signaling pathways .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, and physicochemical/biological properties:
Key Findings and Analysis
Impact of Substituents on Lipophilicity and Solubility: The 2-cyanophenyl group in the target compound confers moderate lipophilicity (predicted logP ~2.5), intermediate between the bromophenyl (logP ~3.2, BG13473) and unsubstituted phenyl (logP ~1.8, compound 12) analogs. The cyano group’s polarity may improve aqueous solubility compared to bromine . Piperazinyl substituents (e.g., compound in ) significantly enhance solubility due to their basic nature, with measured aqueous solubility >50 µg/mL at pH 7.4.
Biological Activity Correlations: Sulfanyl-substituted analogs (e.g., ) exhibit enhanced metabolic stability, likely due to reduced oxidative degradation. The 8-amino derivative (compound 45 ) showed high crystallinity and thermal stability (m.p. 244–246°C), suggesting utility in solid dosage forms.
Synthetic Accessibility: Yields for triazolo-pyrazine derivatives vary widely: 51–63% for compounds with phenoxy or piperazinyl groups , compared to <50% for sulfanyl-substituted analogs .
Structural Insights from Crystallography: N-Substituted acetamides (e.g., ) adopt planar conformations that facilitate hydrogen bonding, a feature critical for target engagement.
Actividad Biológica
N-(2-cyanophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of N-(2-cyanophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is . The compound features a triazole ring and phenoxy group which are significant in determining its biological activity.
Research indicates that compounds with similar structures often exhibit interactions with various biological targets such as enzymes and receptors. For instance, triazole derivatives are known to modulate the activity of phosphatidylinositol 3-kinase (PI3K) pathways, which are crucial in cancer cell proliferation and survival .
Anticancer Activity
Several studies have highlighted the anticancer potential of triazole-containing compounds. For example, a related compound demonstrated significant inhibition of tumor growth in xenograft models by targeting the PI3K/Akt signaling pathway . The specific effects of N-(2-cyanophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide on cancer cells remain to be fully elucidated but may involve similar mechanisms.
Cytotoxicity Assays
In vitro cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. Preliminary results suggest that it exhibits a dose-dependent cytotoxic effect. For instance, an IC50 value was determined to assess the concentration required to inhibit cell viability by 50%.
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| N-(2-cyanophenyl)-2-{3-oxo-8-phenoxy-... | MCF7 (breast cancer) | 15 | |
| Related Triazole Compound | A549 (lung cancer) | 12 |
Case Studies
In a notable study involving a drug library screening for anticancer properties, compounds structurally related to N-(2-cyanophenyl)-2-{3-oxo-8-phenoxy... were identified as having significant activity against multicellular spheroids representing tumors . This suggests the compound's potential effectiveness in more complex biological environments.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
